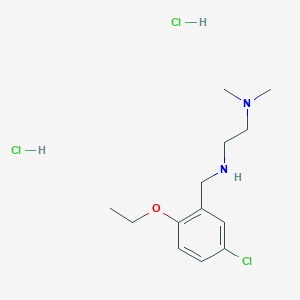

![molecular formula C16H21N5O2 B5501746 2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to the target compound, involves multi-step chemical reactions that enhance the molecule's complexity and potential functionality. For instance, Pandey et al. (2012) demonstrated the synthesis of a morpholine scaffold using photoinduced reductive activation for stereoselective bond formation, showcasing the versatility of morpholine derivatives in generating heterocyclic building blocks (Pandey, Gaikwad, & Gadre, 2012).

Molecular Structure Analysis

The structural complexity of morpholine derivatives is highlighted by their molecular geometry, electrostatic potential maps, and frontier molecular orbitals. Şahin et al. (2011) provided a detailed analysis of the crystal and molecular structures of morpholine derivatives, using density functional theory (DFT) for ground-state geometry predictions, offering insights into the electronic properties and reactivity of such compounds (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Chemical Reactions and Properties

Morpholine derivatives engage in various chemical reactions, demonstrating a range of activities from antimicrobial to anti-inflammatory. For example, Jakubkienė et al. (2003) reported the synthesis and anti-inflammatory activity of morpholinomethyl derivatives, indicating their potential in medicinal chemistry applications (Jakubkienė, Burbulienė, Mekuskiene, Udrenaite, Gaidelis, & Vainilavicius, 2003).

Physical Properties Analysis

The physical properties of morpholine derivatives, including solubility and crystallinity, are crucial for their practical applications. Mamatha S.V et al. (2019) explored the crystal structure and solubility of a morpholine derivative, linking these properties to its biological activity potential (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Chemical Properties Analysis

The reactivity and chemical behavior of morpholine derivatives under different conditions reveal their adaptability and potential as building blocks in organic synthesis. Alexakos and Wardrop (2019) developed a one-pot synthesis method for tetrazoles, demonstrating the chemical versatility of morpholine derivatives (Alexakos & Wardrop, 2019).

Applications De Recherche Scientifique

Analytical Methods in Antioxidant Activity

Morpholine derivatives, including those with modifications, have been explored for their pharmacological profiles. Specifically, the study by Munteanu and Apetrei (2021) reviewed various analytical methods used in determining antioxidant activity, emphasizing the importance of understanding the chemical interactions and reactions of compounds like morpholines in biological systems. These methods are crucial in the field of food engineering, medicine, and pharmacy, offering insights into the antioxidant potential of compounds, which could be applied to 2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine or similar substances (Munteanu & Apetrei, 2021).

Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, as reviewed by Asif and Imran (2019), exhibit a broad spectrum of pharmacological activities. This review discusses the chemical and pharmacological interests in morpholine and its derivatives, including their roles in various therapeutic applications. The information suggests a foundation for further research into specific morpholine derivatives, like the compound , to explore their potential therapeutic benefits and applications in medical science (Asif & Imran, 2019).

Enzymatic Remediation of Organic Pollutants

The use of enzymes, in conjunction with redox mediators, has been shown to effectively degrade various organic pollutants, including those that are recalcitrant. Husain and Husain (2007) discussed how enzymes like laccases and peroxidases could be used for the degradation of pollutants, with redox mediators enhancing the range and efficiency of this process. This approach could be relevant for the degradation of environmental pollutants, potentially including by-products of morpholine derivatives (Husain & Husain, 2007).

Neuroprotective Mechanisms in Cerebral Ischemia

Citicoline, a compound involved in the biosynthesis of phospholipids, has been explored for its neuroprotective properties, particularly in the context of cerebral ischemia. The mechanisms discussed by Adibhatla and Hatcher (2002) include the preservation of neuronal membrane phospholipids and modulation of inflammatory responses, suggesting a potential area of research for morpholine derivatives in neuroprotection and the treatment of neurological conditions (Adibhatla & Hatcher, 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-2-[5-(4-methylphenyl)tetrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-11-4-6-14(7-5-11)16-17-19-21(18-16)10-15(22)20-8-12(2)23-13(3)9-20/h4-7,12-13H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNASSNXWVOFEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5501669.png)

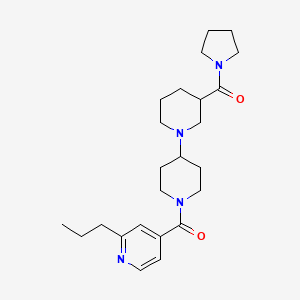

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501709.png)

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

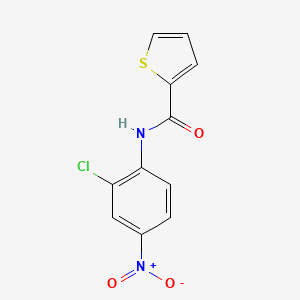

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)